5'-O-(4,4'-DiMethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine
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Overview
Description
5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine is a modified nucleoside derivative. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a methyl group at the 2’-hydroxyl position, an acetyl group at the 3’-hydroxyl position, and an iodine atom at the 5-position of the uridine base. These modifications make it a valuable intermediate in the synthesis of oligonucleotides and other nucleic acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of uridine is protected using the 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group is methylated using methyl iodide and a strong base like sodium hydride.
Acetylation of the 3’-Hydroxyl Group: The 3’-hydroxyl group is acetylated using acetic anhydride and a base such as pyridine.
Iodination at the 5-Position: The iodination of the uridine base is achieved using iodine and a suitable oxidizing agent like iodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers for the protection and deprotection steps, as well as the use of high-purity reagents and solvents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, leading to the formation of iodate derivatives.
Reduction: Reduction reactions can remove the iodine atom, converting it back to uridine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiol compounds in the presence of a base.
Major Products
Oxidation: Iodate derivatives.
Reduction: Deiodinated uridine derivatives.
Substitution: Azido or thiol-substituted uridine derivatives.
Scientific Research Applications
5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of modified oligonucleotides.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into nucleic acids. The modifications at the 2’- and 3’-positions, as well as the presence of the iodine atom, can influence the stability and binding properties of the nucleic acid. The DMT group serves as a protecting group during synthesis, which is later removed to reveal the active hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: Similar in structure but contains a thymine base instead of uridine.
5’-O-(4,4’-Dimethoxytrityl)-2’-O-Methyluridine: Lacks the acetyl group at the 3’-position and the iodine atom at the 5-position.
Uniqueness
5’-O-(4,4’-DiMethoxytrityl)-2’-O-Methyl-3’-O-acetyl-5-iodouridine is unique due to its combination of protective groups and modifications, making it a versatile intermediate for synthesizing a wide range of nucleic acid derivatives.
Biological Activity
5'-O-(4,4'-DiMethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine is a modified nucleoside derivative notable for its applications in nucleic acid chemistry and potential therapeutic uses. This compound features several modifications that enhance its biological activity, making it an important subject of study in medicinal chemistry and molecular biology.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- 4,4'-Dimethoxytrityl (DMT) group at the 5'-hydroxyl position
- Methyl group at the 2'-hydroxyl position
- Acetyl group at the 3'-hydroxyl position
- Iodine atom at the 5-position of the uridine base
These modifications contribute to its stability and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C33H33IN2O9 |
Molecular Weight | 728.5 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] acetate |
CAS Number | 1374692-34-8 |
The biological activity of this compound is primarily attributed to its incorporation into nucleic acids. The iodine substitution can enhance binding affinity and stability against nucleases, while the DMT group allows for selective protection during synthesis. The methyl and acetyl modifications further influence the compound's interaction with various biological targets.
Antiviral and Anticancer Potential
Research indicates that modified nucleosides like this compound can exhibit antiviral and anticancer activities. These effects may arise from:
- Inhibition of viral replication : The incorporation of iodine can disrupt viral RNA synthesis.
- Induction of apoptosis in cancer cells : Modified nucleosides can interfere with RNA polymerase activity, leading to cell death in malignant cells.
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that similar iodinated nucleosides showed significant activity against various viruses, including HIV and Hepatitis C. The structural modifications were crucial for enhancing their efficacy.
- Anticancer Studies : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by affecting RNA synthesis pathways. For example, research on modified uridines indicated that they could induce apoptosis in breast cancer cells through mechanisms involving oxidative stress.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other modified nucleosides:
Compound | Key Features | Biological Activity |
---|---|---|
5'-O-(4,4'-Dimethoxytrityl)thymidine | Thymine base instead of uridine | Moderate antiviral activity |
5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyluridine | Lacks iodine; similar protective groups | Lower anticancer efficacy |
Applications in Research
The compound is widely used in:
- Synthesis of oligonucleotides : Its protective groups facilitate the creation of complex nucleic acid structures.
- Nucleic acid diagnostics : Modified nucleotides enhance the specificity and sensitivity of assays.
Properties
Molecular Formula |
C33H33IN2O9 |
---|---|
Molecular Weight |
728.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C33H33IN2O9/c1-20(37)44-28-27(45-31(29(28)42-4)36-18-26(34)30(38)35-32(36)39)19-43-33(21-8-6-5-7-9-21,22-10-14-24(40-2)15-11-22)23-12-16-25(41-3)17-13-23/h5-18,27-29,31H,19H2,1-4H3,(H,35,38,39)/t27-,28-,29-,31-/m1/s1 |
InChI Key |
FRHDXHYTYBOQIT-BUVRPPHQSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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